
3-(Azepan-1-yl)-2,2-dimethylpropan-1-amine oxalate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3-(Azepan-1-yl)-2,2-dimethylpropan-1-amine” is a compound with the molecular weight of 156.27 . It is a liquid at room temperature and is stored in a dark place under an inert atmosphere .
Synthesis Analysis
The synthesis of a similar compound, “3-(Azepan-1-yl)propan-1-amine dihydrochloride”, involves a multistep process . The process starts with the reaction of 3-aminocapronitrile with phenylacetyl chloride to yield 3-phenylpropanenitrile. The nitrile group is then reduced to the corresponding amine using lithium aluminum hydride. The resulting amine is then reacted with phenyl isocyanate to yield the final product .Molecular Structure Analysis
The molecular structure of “3-(Azepan-1-yl)-2,2-dimethylpropan-1-amine” can be represented by the InChI Code: 1S/C9H20N2/c10-6-5-9-11-7-3-1-2-4-8-11/h1-10H2 . The compound has a molecular weight of 156.27 .Physical And Chemical Properties Analysis
“3-(Azepan-1-yl)-2,2-dimethylpropan-1-amine” is a liquid at room temperature . The compound is stored in a dark place under an inert atmosphere .Wissenschaftliche Forschungsanwendungen
Antitumor Applications
One of the significant applications is in the realm of antitumor activity. Research by Jeon et al. (2011) on the tricyclic antidepressant imipramine, which shares structural similarities with 3-(Azepan-1-yl)-2,2-dimethylpropan-1-amine oxalate, demonstrates its potential in inducing autophagic cell death in U-87MG glioma cells. This study suggests that imipramine inhibits PI3K/Akt/mTOR signaling, reducing clonogenicity and inducing cell death through autophagy without triggering apoptosis. This implies potential therapeutic applications in treating gliomas, highlighting the importance of azepane derivatives in cancer research (Jeon et al., 2011).
Synthesis of Functionalized Compounds
Another application is found in the synthesis of functionalized compounds. Filatov et al. (2017) explored the synthesis of 3-spiro[cyclopropa[a]pyrrolizine]- and 3-spiro[3-azabicyclo[3.1.0]hexane]oxindoles through a one-pot three-component reaction involving substituted isatins, α-amino acids, and cyclopropenes. This method, involving an intramolecular [3 + 2]-cycloaddition reaction, demonstrates the versatility of azepane derivatives in creating complex molecular architectures with potential applications in developing novel therapeutic agents (Filatov et al., 2017).
Materials Science: Ionic Liquids
In materials science, azepane derivatives are used to synthesize a new family of room temperature ionic liquids. Belhocine et al. (2011) described the synthesis of azepanium ionic liquids from azepane, demonstrating their potential for mitigating disposal issues associated with the coproduct of diamine production in the polyamide industry. These ionic liquids exhibit wide electrochemical windows, suggesting their application as safe alternatives to electrolytes based on volatile organic compounds (Belhocine et al., 2011).
Organic Synthesis
Azepane derivatives also play a crucial role in organic synthesis. Research by Ramesh et al. (2011) highlights the novel and efficient synthesis of N-substituted azepines in water under neutral conditions, mediated by β-cyclodextrin. This method provides a sustainable approach to synthesizing azepines, emphasizing the environmental benefits of water as a reaction medium (Ramesh et al., 2011).
Safety and Hazards
Eigenschaften
IUPAC Name |
3-(azepan-1-yl)-2,2-dimethylpropan-1-amine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H24N2.C2H2O4/c1-11(2,9-12)10-13-7-5-3-4-6-8-13;3-1(4)2(5)6/h3-10,12H2,1-2H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLDHJNGIMAMMBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CN)CN1CCCCCC1.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Azepan-1-yl)-2,2-dimethylpropan-1-amine oxalate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

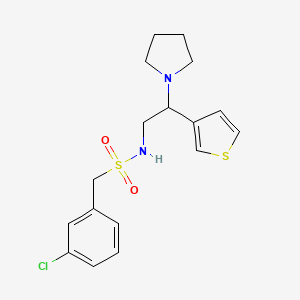
![6-Amino-1-[(3-methoxyphenyl)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B2709822.png)

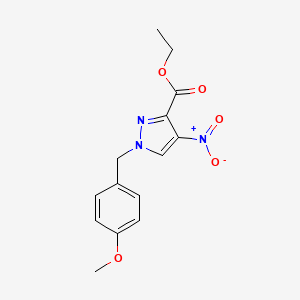
![8-(4-Benzhydrylpiperazin-1-yl)-7-[2-(1,3-benzothiazol-2-ylsulfanyl)ethyl]-1,3-dimethylpurine-2,6-dione](/img/no-structure.png)
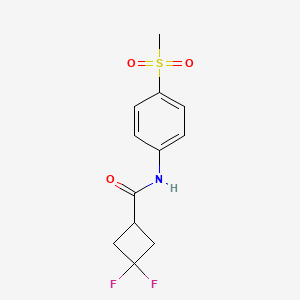
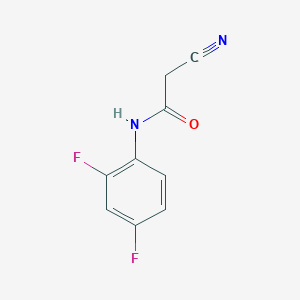
![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)butyramide](/img/structure/B2709830.png)
![1-(4-Fluorophenyl)-6,7-dimethyl-2-(5-methyl-3-isoxazolyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2709832.png)

![9-(2,5-dimethoxyphenyl)-3-(2-methoxyethyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2709835.png)
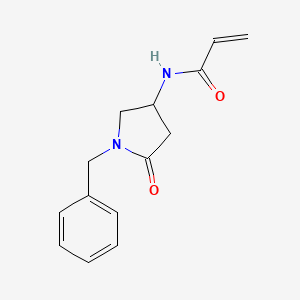
![N-(2-(2-((4-fluorobenzyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-1-(methylsulfonyl)piperidine-4-carboxamide](/img/structure/B2709838.png)